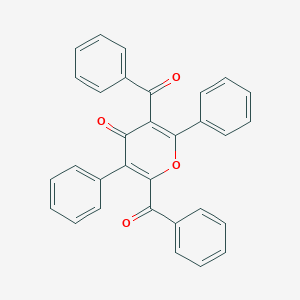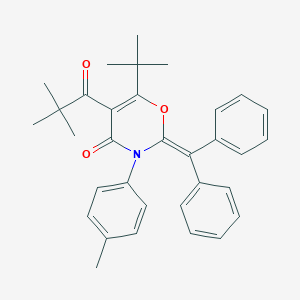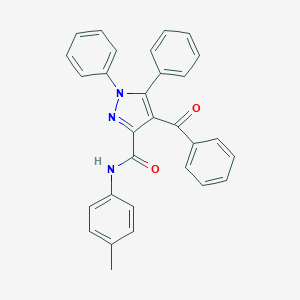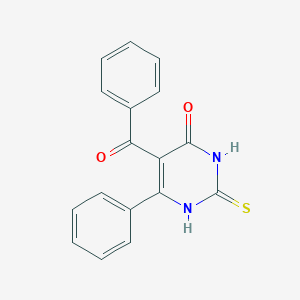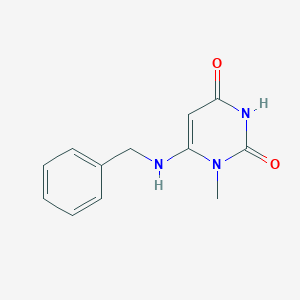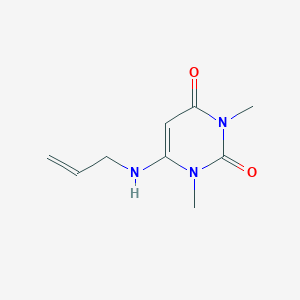![molecular formula C18H10N4O2 B371965 9H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B371965.png)
9H-phenanthro[9,10-g]pteridine-11,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-phenanthro[9,10-g]pteridine-11,13-dione is a flavin.
Aplicaciones Científicas De Investigación
Electrochemical Behavior and Sensing
- Electrochemical Properties and Recognition of Copper Ion and Hydrogen Peroxide : The oxidation of 1,10-Phenanthroline (Phen) to 1,10-phenanthroline-5,6-dione and its application in recognizing copper ion and sensing hydrogen peroxide is a significant application. This process utilizes a modified glassy carbon electrode for selective recognition and catalyzing reactions in neutral pH solutions (Gayathri & Kumar, 2014).
DNA Binding and Photocleavage
- DNA-Binding and Photocleavage by Ruthenium Complexes : Ruthenium(II) complexes containing pteridino[6,7-f] [1,10]phenanthroline-11,13(10H,12H)-dione and 1,10-phenanthroline exhibit significant intercalative DNA-binding properties. These complexes have shown potential in photoactivated cleavage of DNA, which is crucial for understanding DNA interactions and potential therapeutic applications (Gao et al., 2008).
Synthesis and Characterization of Derivatives
- Synthesis of Phenanthroquinhydrone Derivative : The reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol leads to the synthesis of the first ortho-quinhydrone derivative. This synthesis process is vital for developing new organic compounds with potential applications in various fields (Calderazzo et al., 2004).
Interaction with Biological Molecules
- Interaction with Calf Thymus DNA : A study of a ruthenium(II) mixed-polypyridyl complex with the ligand pteridino[7,6-f][1,10]phenanthroline-1,13(10H,12H)-dione showed its ability to bind to DNA via an intercalative mode. This research provides insights into the interaction of such complexes with biological molecules (Gao et al., 2006).
Adsorption and Electrochemistry
- Adsorption/Deposition on Electrodes : The study of the electroactive ligand 9,10-phenanthroline-5,6-dione and its metal complexes on electrodes is crucial for understanding their potential as electrocatalysts. This research is fundamental in electrochemistry and the development of catalytic systems (Shi & Anson, 1998).
Impact on Apoptosis in Tumor Cells
- Effect on Apoptosis Induction in Tumor Cells : The orthoquinone unit in 9,10-Phenanthrenequinone plays a crucial role in inducing apoptosis in tumor cells. This finding is significant for understanding the mechanisms of quinones in cancer treatment (Hatae et al., 2013).
Propiedades
Fórmula molecular |
C18H10N4O2 |
|---|---|
Peso molecular |
314.3g/mol |
Nombre IUPAC |
10H-phenanthro[9,10-g]pteridine-11,13-dione |
InChI |
InChI=1S/C18H10N4O2/c23-17-15-16(21-18(24)22-17)20-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)19-15/h1-8H,(H2,20,21,22,23,24) |
Clave InChI |
BKGOEQARIFRUQI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC5=NC(=O)NC(=O)C5=N4 |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C(=N4)NC(=O)NC5=O |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC5=NC(=O)NC(=O)C5=N4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


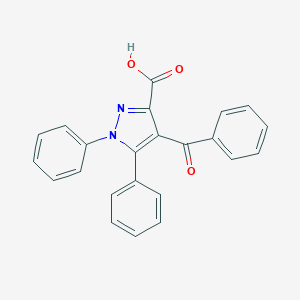
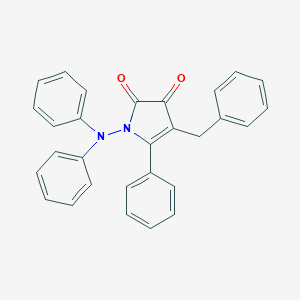
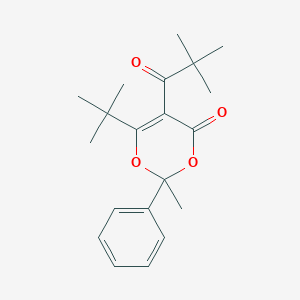
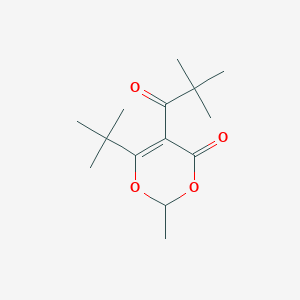
![Diethyl 1,3,5,7-tetratert-butyl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene-4,8-dicarboxylate](/img/structure/B371889.png)
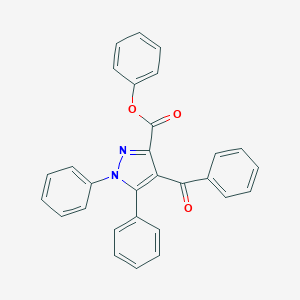
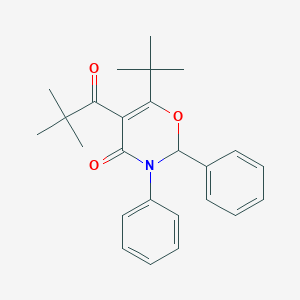
![N-[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]-N'-ethylthiourea](/img/structure/B371893.png)
